2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine
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Overview
Description
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a 1,2,3-triazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The bromine substitution can be introduced through halogenation reactions using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The triazole and pyrimidine rings can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazole-pyrimidine derivative .
Scientific Research Applications
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine varies depending on its application:
Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential enzymes.
Neuroprotective Effects: It may reduce inflammation and oxidative stress in neuronal cells by modulating signaling pathways such as NF-kB and ER stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-1,2,3-triazol-1-yl)pyrimidine
- 2-(4-fluoro-1H-1,2,3-triazol-1-yl)pyrimidine
- 2-(4-methyl-1H-1,2,3-triazol-1-yl)pyrimidine
Uniqueness
2-(4-bromo-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogen-substituted analogs may not. This can influence its biological activity and reactivity in synthetic applications .
Properties
CAS No. |
2256748-88-4 |
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Molecular Formula |
C6H4BrN5 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
2-(4-bromotriazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4BrN5/c7-5-4-12(11-10-5)6-8-2-1-3-9-6/h1-4H |
InChI Key |
CGVJPIWKQXZJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(N=N2)Br |
Purity |
95 |
Origin of Product |
United States |
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